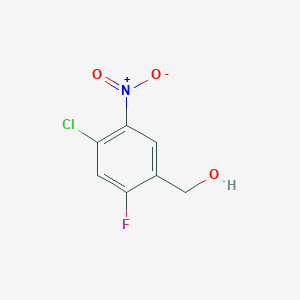
Norpinan-1-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Norpinan-1-ylmethanol is an organic compound with the molecular formula C8H14O It is a derivative of norpinane, a bicyclic hydrocarbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Norpinan-1-ylmethanol can be synthesized through several methods. One common approach involves the reduction of norpinanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperatures to ensure the selective reduction of the carbonyl group to a hydroxyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of norpinanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Norpinan-1-ylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to norpinanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction can convert it to norpinane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products:
Oxidation: Norpinanone.
Reduction: Norpinane.
Substitution: Norpinan-1-yl chloride or bromide.
Aplicaciones Científicas De Investigación
Norpinan-1-ylmethanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways involving alcohols.
Industry: Utilized in the production of specialty chemicals and as a building block for complex molecular architectures.
Mecanismo De Acción
The mechanism of action of norpinan-1-ylmethanol involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze oxidation-reduction reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity to various biomolecules.
Comparación Con Compuestos Similares
Norpinanone: The oxidized form of norpinan-1-ylmethanol.
Norpinane: The fully reduced form.
Norpinan-1-yl chloride: A halogenated derivative.
Uniqueness: this compound is unique due to its specific hydroxyl functional group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H14O |
|---|---|
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
1-bicyclo[3.1.1]heptanylmethanol |
InChI |
InChI=1S/C8H14O/c9-6-8-3-1-2-7(4-8)5-8/h7,9H,1-6H2 |
Clave InChI |
QOBARUJNGVYJPQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(C1)(C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



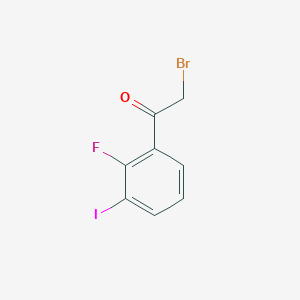
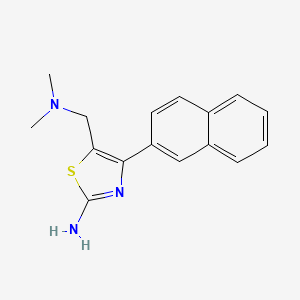
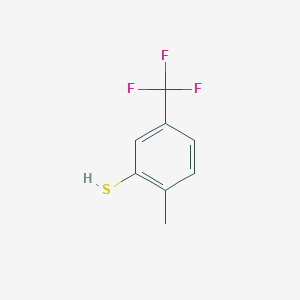
![6-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B12863639.png)
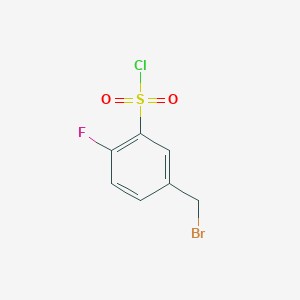
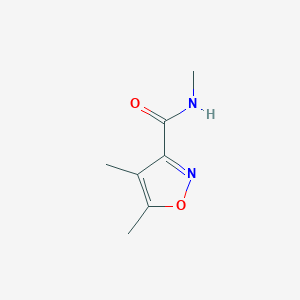



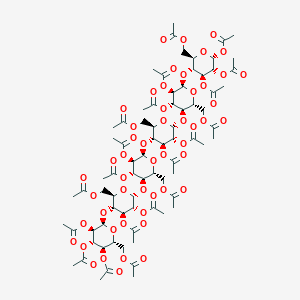
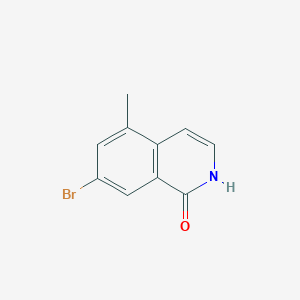
![2-Bromo-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12863696.png)
